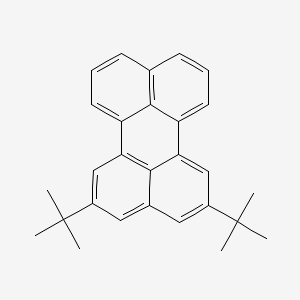
2,5-DI-Tert-butylperylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-DI-Tert-butylperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which include the presence of two tert-butyl groups at the 2 and 5 positions of the perylene core. These tert-butyl groups provide steric hindrance, which can influence the compound’s chemical reactivity and physical properties. This compound is often used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its blue fluorescence emission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DI-Tert-butylperylene typically involves the alkylation of perylene with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where perylene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The product is then purified through recrystallization or sublimation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,5-DI-Tert-butylperylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinones.
Reduction: Reduction reactions can convert it to dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products
Oxidation: Perylenequinones.
Reduction: Dihydroperylene derivatives.
Substitution: Halogenated or nitro-substituted perylene derivatives.
Aplicaciones Científicas De Investigación
2,5-DI-Tert-butylperylene has several applications in scientific research:
Organic Electronics: Used as a blue fluorescence emitter in OLEDs, enhancing the efficiency and stability of electroluminescent devices.
Material Science: Utilized in the development of hybrid materials combining inorganic quantum dots with organic chromophores for photon upconversion and solar energy applications.
Mecanismo De Acción
The mechanism by which 2,5-DI-Tert-butylperylene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic excitation, leading to fluorescence emission. In OLEDs, it acts as a dopant, preventing the formation of exciplexes and charge trapping, thereby increasing the efficiency of electroluminescent devices . The molecular targets include the electronic states of the perylene core, and the pathways involve energy transfer processes such as Förster resonance energy transfer (FRET) .
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11-Tetra-tert-butylperylene: Another perylene derivative with four tert-butyl groups, used in similar applications as 2,5-DI-Tert-butylperylene.
2,4-Di-tert-butylphenol: A phenolic compound with tert-butyl groups, used as an antioxidant.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic properties. This makes it particularly effective in applications requiring high fluorescence quantum yield and stability, such as in OLEDs and photochemical studies .
Propiedades
Número CAS |
369612-06-6 |
|---|---|
Fórmula molecular |
C28H28 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2,5-ditert-butylperylene |
InChI |
InChI=1S/C28H28/c1-27(2,3)19-13-18-14-20(28(4,5)6)16-24-22-12-8-10-17-9-7-11-21(25(17)22)23(15-19)26(18)24/h7-16H,1-6H3 |
Clave InChI |
NGHJVORHVNULPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC=CC5=C4C2=CC=C5)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


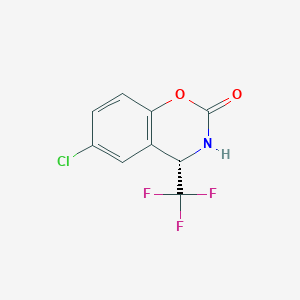
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
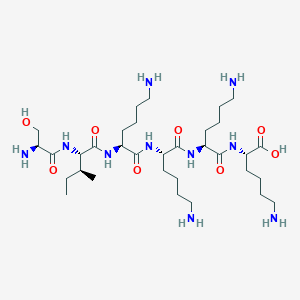
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
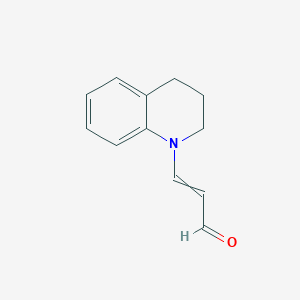

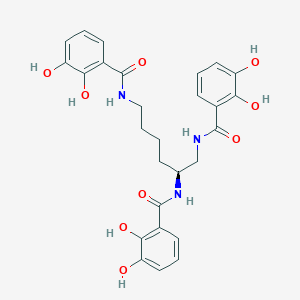
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)

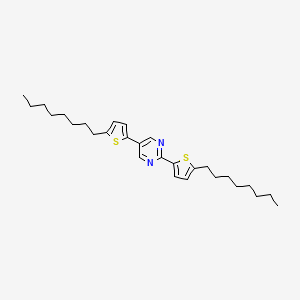
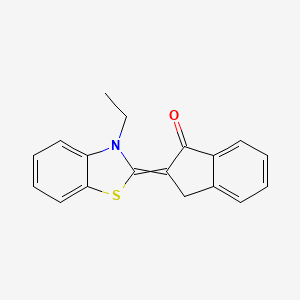

![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
